

# 2-Hydroxypropyl Salicylate: Molecular Architecture and Technical Characteristics

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## Compound of Interest

Compound Name: 2-Hydroxypropyl salicylate

CAS No.: 71672-82-7

Cat. No.: B1621937

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CAS Registry Number: 575-33-7 (Note: This CAS is often associated with specific isomeric mixtures or database entries; related CAS numbers for the general 2-hydroxypropyl ester include 18316-93-5 and 87-28-5 for the ethyl analog). Synonyms:

-Hydroxypropyl salicylate, Salicylic acid 2-hydroxypropyl ester, Propylene glycol monosalicylate. Chemical Formula:

Molecular Weight: 196.20 g/mol

## Executive Technical Summary

**2-Hydroxypropyl salicylate** is a lipophilic ester derivative of salicylic acid (SA) and propylene glycol. Unlike its parent compound, salicylic acid, which is a crystalline solid with limited water solubility and high acidity, **2-hydroxypropyl salicylate** presents as a viscous liquid with enhanced emollient properties and improved skin permeation kinetics. It functions primarily as a keratolytic agent, topical analgesic, and anti-inflammatory prodrug. Upon dermal absorption, it undergoes enzymatic hydrolysis to release salicylic acid and propylene glycol, providing a sustained therapeutic effect with reduced initial irritation compared to free salicylic acid.

## Molecular Architecture & Physicochemical Profile

### Structural Isomerism

The synthesis of **2-hydroxypropyl salicylate** typically yields a mixture of constitutional isomers due to the nucleophilic attack on the epoxide ring of propylene oxide or the esterification of the asymmetric propylene glycol.

- **2-Hydroxypropyl salicylate** (Major Isomer): Esterification at the primary hydroxyl group of propylene glycol.
- 2-Hydroxy-1-methylethyl salicylate (Minor Isomer): Esterification at the secondary hydroxyl group.

The presence of the free hydroxyl group on the propyl chain imparts hydrogen-bonding capability (donor/acceptor), influencing the molecule's solubility and interaction with the stratum corneum lipids.

### Physicochemical Properties Table

Property	Value (Experimental/Predicted)	Technical Significance
Physical State	Viscous Liquid (Colorless to Pale Yellow)	Facilitates incorporation into semi-solid topical formulations (gels, creams).
Boiling Point	~290–300°C (at 760 mmHg)	High thermal stability suitable for heated manufacturing processes.
Density	1.18 – 1.25 g/cm <sup>3</sup>	Denser than water; requires emulsification for aqueous stability.
LogP (Octanol/Water)	2.3 – 2.6	Optimal lipophilicity for dermal penetration (LogP 1–3 range).
pKa	~8.1 (Phenolic OH)	Remains un-ionized at physiological pH (5.5), enhancing passive diffusion.
Water Solubility	Low (< 1 g/L)	Requires solubilizers (e.g., ethanol, glycols) or oil-phase delivery.
Flash Point	> 110°C	Non-flammable under standard processing conditions.

## Synthesis & Manufacturing Dynamics

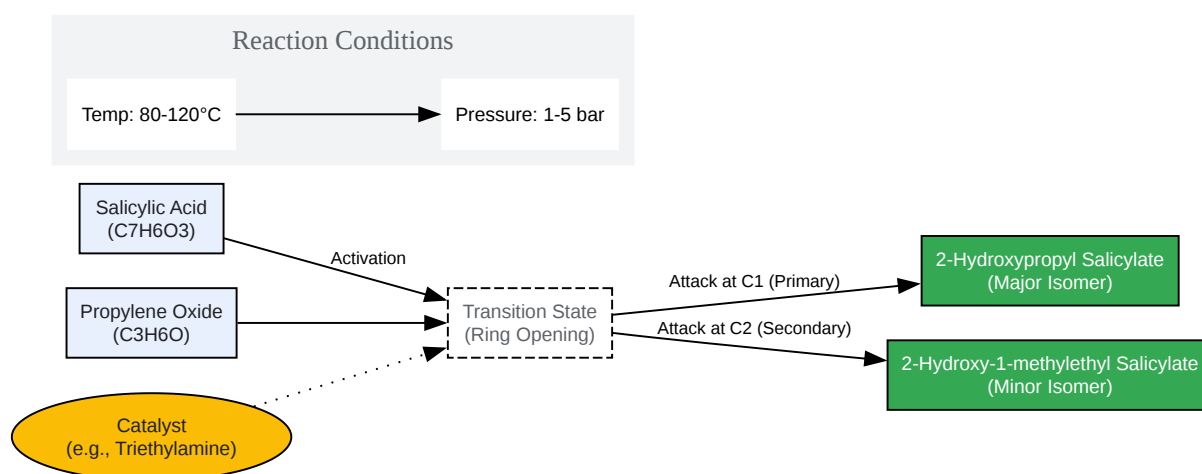
The industrial synthesis of **2-hydroxypropyl salicylate** is predominantly achieved via the ring-opening esterification of propylene oxide with salicylic acid. This route is preferred over direct esterification with propylene glycol due to higher atom economy and milder conditions.

## Reaction Mechanism (Base-Catalyzed Ring Opening)

The reaction is typically catalyzed by a tertiary amine or an alkali metal salt (e.g., Sodium Salicylate).

- Activation: The carboxyl group of salicylic acid is deprotonated or activated.
- Nucleophilic Attack: The carboxylate anion attacks the epoxide ring of propylene oxide.
  - Regioselectivity: Attack at the less substituted carbon (primary) is favored, yielding the 2-hydroxypropyl ester.
  - Side Reactions: Attack at the more substituted carbon yields the isomeric 1-methyl-2-hydroxyethyl ester.
- Proton Transfer: The resulting alkoxide ion is protonated to form the final ester.

## Synthesis Pathway Diagram



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Caption: Base-catalyzed ring-opening synthesis of **2-Hydroxypropyl salicylate** from Salicylic Acid and Propylene Oxide.

## Pharmacology: Metabolism & Mechanism of Action Prodrug Mechanism

**2-Hydroxypropyl salicylate** acts as a prodrug. It possesses intrinsic analgesic properties but relies on cutaneous metabolism for its full keratolytic and anti-inflammatory efficacy.

- **Skin Permeation:** Due to its ester structure and LogP ~2.5, it partitions readily into the lipid bilayers of the stratum corneum.
- **Hydrolysis:** Upon reaching the viable epidermis and dermis, ubiquitous esterases (carboxylesterases) hydrolyze the ester bond.
  - **Reaction:**
- **Release Profile:** The hydrolysis rate is slower than simple alkyl esters (e.g., methyl salicylate), providing a "reservoir effect" that prolongs activity and minimizes the "stinging" sensation associated with high concentrations of free salicylic acid.

## Biological Activity

- **Keratolytic:** Solubilizes the intercellular cement (desmosomes) of the stratum corneum, promoting desquamation.
- **Anti-inflammatory:** The released salicylic acid inhibits the COX-1 and COX-2 enzymes (cyclooxygenase), reducing prostaglandin synthesis.
- **Rubefacient:** Mild vasodilation properties, useful in topical pain relief formulations.

## Analytical Characterization Protocols

To ensure scientific integrity in drug development, precise quantification of **2-hydroxypropyl salicylate** and its hydrolysis products is required.

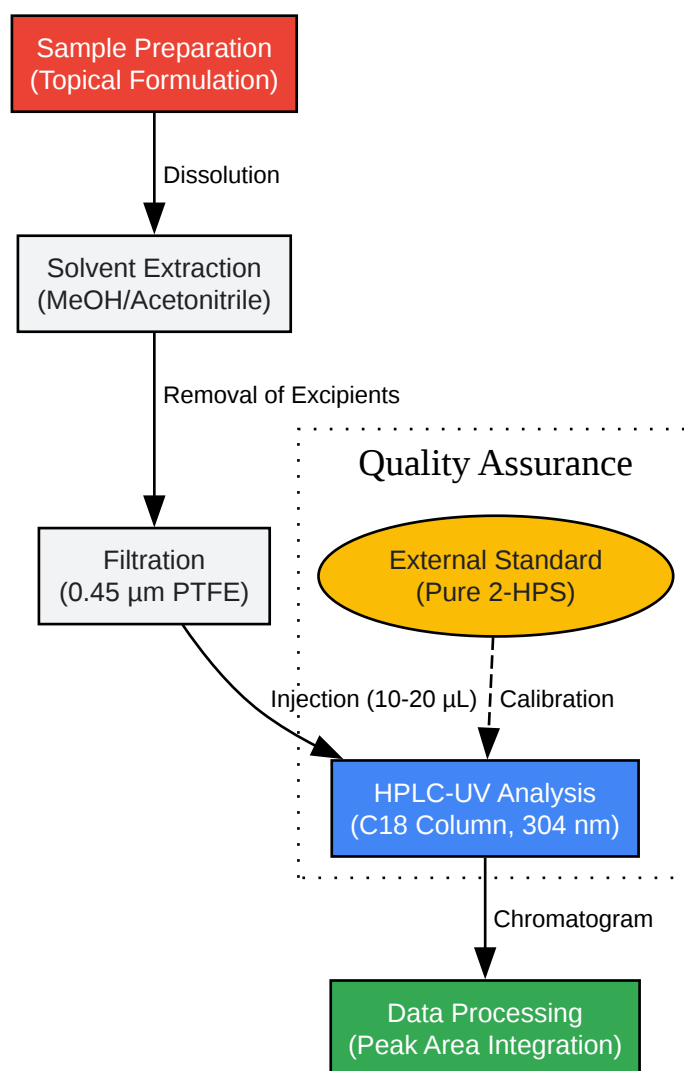
## High-Performance Liquid Chromatography (HPLC) Method

This protocol separates the ester from free salicylic acid and potential impurities.

- **Column:** C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).
- **Mobile Phase:**

- Solvent A: Water + 0.1% Phosphoric Acid (pH ~2.5).
- Solvent B: Acetonitrile.[1]
- Gradient: 20% B to 80% B over 15 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV/Vis Diode Array at 304 nm (characteristic salicylate absorbance) and 235 nm.
- Retention Time (Approx):
  - Salicylic Acid: ~5-6 min.
  - **2-Hydroxypropyl Salicylate**: ~10-12 min (elutes later due to higher lipophilicity).

## Analytical Workflow Diagram



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Caption: HPLC-UV analytical workflow for the quantification of **2-Hydroxypropyl salicylate** in topical formulations.

## Safety & Toxicology Profile

### Dermal Safety

- **Irritation:** **2-Hydroxypropyl salicylate** is generally considered a mild irritant. It is less irritating than salicylic acid because the carboxylic acid group is masked.
- **Sensitization:** Low potential for sensitization. However, cross-reactivity in individuals allergic to salicylates (aspirin) is possible.

- Absorption: Systemic absorption can occur, particularly if applied to large surface areas or compromised skin.

## Toxicity Thresholds

- Acute Oral Toxicity (Rat):

mg/kg (estimated based on salicylate esters).

- Hydrolysis Products: Both metabolites (Salicylic Acid and Propylene Glycol) have well-established safety profiles in cosmetics and pharmaceuticals, provided exposure limits for salicylates are respected to avoid salicylism (tinnitus, nausea).

## References

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